molecular formula C10H11NO3 B3087482 1-Allyloxymethyl-3-nitrobenzene CAS No. 117401-73-7

1-Allyloxymethyl-3-nitrobenzene

Cat. No. B3087482
CAS RN: 117401-73-7
M. Wt: 193.2 g/mol
InChI Key: NJRKXXSCGFSHSX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers. It may also include the compound’s occurrence in nature or its uses .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve retrosynthetic analysis, where the desired compound is broken down into simpler precursor compounds .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as mass spectrometry can be used to determine the molecular weight and formula .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This could involve studying the compound’s reactivity, stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s density, melting and boiling points, solubility, and reactivity .

Scientific Research Applications

Photophysics and Photochemistry of Nitroaromatic Compounds

Nitrobenzene, a simple nitroaromatic compound, exhibits complex photophysics and photochemistry, relevant to the study of 1-Allyloxymethyl-3-nitrobenzene. Research using computational methods has helped characterize decay paths after UV absorption, explaining the lack of fluorescence and phosphorescence emission and the high triplet quantum yield. This study aids in understanding the photoisomerization of the nitro into the nitrite group, a key step in nitrobenzene's photodegradation (Giussani & Worth, 2017).

Chemical Reduction in Wastewater Treatment

The reduction of nitrobenzene to aniline in synthetic wastewater has been explored using zerovalent iron (Fe0). This process, involving the transformation of nitrobenzene under specific conditions, has implications for the treatment of industrial wastewater containing nitroaromatic compounds like 1-Allyloxymethyl-3-nitrobenzene (Mantha, Taylor, Biswas, & Bewtra, 2001).

Electrocatalysis and Photodegradation

Studies on the electrochemical degradation of nitrobenzene, using catalysts like Fe2+, Cu2+, and UVA light, provide insights into environmentally friendly methods for the degradation of nitroaromatic compounds. This research offers potential pathways for the treatment of water contaminated with compounds similar to 1-Allyloxymethyl-3-nitrobenzene (Brillas et al., 2004).

Claisen Rearrangement Studies

The Claisen rearrangement of compounds structurally similar to 1-Allyloxymethyl-3-nitrobenzene has been studied, providing insights into reaction mechanisms and potential applications in synthetic chemistry. This research contributes to understanding the behavior of such compounds under specific conditions (Wang Li-dong, 2008).

Mechanism of Action

The mechanism of action is typically used to describe how a biologically active compound exerts its effect. While this term is most commonly used in pharmacology, in chemistry, it could refer to the mechanism by which a reaction involving the compound occurs .

Safety and Hazards

Information on safety and hazards is typically provided in a compound’s Safety Data Sheet (SDS). This includes information on the compound’s toxicity, flammability, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications of the compound, or areas of research that could be explored. This could be based on the compound’s properties or its role in certain reactions .

properties

IUPAC Name

1-nitro-3-(prop-2-enoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h2-5,7H,1,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRKXXSCGFSHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyloxymethyl-3-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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